molecular formula C11H12N4 B1521704 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine CAS No. 1094385-33-7

5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine

Cat. No. B1521704
M. Wt: 200.24 g/mol
InChI Key: PYUINXLDECWNGA-UHFFFAOYSA-N
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Description

The compound “5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine” belongs to the class of organic compounds known as triazines. Triazines are compounds containing a ring made up of three nitrogen atoms and three carbon atoms . The presence of the 3,4-dimethylphenyl group suggests that this compound may have properties similar to other aromatic compounds.


Molecular Structure Analysis

The molecular structure of “5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine” would likely be determined using techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving “5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine” would likely depend on the specific conditions and reagents used. As a triazine derivative, it might undergo reactions similar to other triazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine” would likely be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectral properties .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds related to 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine have been synthesized and evaluated for their antimicrobial activities. For instance, novel 1,2,4-triazole derivatives exhibited good to moderate activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Crystal Structure Analysis

Research on triazine derivatives also extends to the investigation of their crystal structures. The structural analysis of these compounds, such as the study of 7-Dimethylamino-2-phenyl-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine methanol solvate, provides insights into their molecular configurations and the interactions that stabilize their structures (Dolzhenko et al., 2008).

Optical Properties and Electronic Applications

The exploration of heteroaromatic polymers incorporating triazine units has opened up new avenues in the field of materials science. These materials, such as alternating copolymers between substituted triazine and thiophene, exhibit promising optical properties and electron mobility, making them suitable for electronic applications (Yamamoto et al., 2006).

Synthetic Methodologies and Chemical Transformations

In addition to their applications in materials science and antimicrobial research, triazine derivatives are pivotal in synthetic chemistry. Studies have focused on the amination of triazines, leading to novel synthetic routes and the creation of compounds with varied functional groups (Rykowski & Plas, 1982). Furthermore, the development of two-photon absorbing liquids utilizing triazine-based molecules indicates their potential in creating highly active materials for optical applications (Kannan et al., 2004).

Safety And Hazards

The safety and hazards associated with “5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine” would depend on various factors including its physical and chemical properties, how it is used, and how it is handled and stored .

Future Directions

The future directions for research on “5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine” would likely depend on its potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

5-(3,4-dimethylphenyl)-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-7-3-4-9(5-8(7)2)10-6-13-15-11(12)14-10/h3-6H,1-2H3,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUINXLDECWNGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=NC(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801255323
Record name 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801255323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine

CAS RN

1094385-33-7
Record name 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094385-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801255323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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